molecular formula C17H36O6Si B14628114 Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol CAS No. 57518-77-1

Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol

Cat. No.: B14628114
CAS No.: 57518-77-1
M. Wt: 364.5 g/mol
InChI Key: OXWYMOYXOXERER-UHFFFAOYSA-N
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Description

Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol is a complex organic compound that features both an epoxide and a silyl ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol typically involves multiple steps:

    Epoxide Formation: The epoxide group can be introduced via the reaction of an alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA).

    Silyl Ether Formation: The triethylsilyl group can be introduced by reacting the corresponding alcohol with triethylsilyl chloride (TESCl) in the presence of a base like imidazole.

    Final Assembly: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The epoxide group can undergo oxidation to form diols.

    Reduction: Reduction reactions can open the epoxide ring to form alcohols.

    Substitution: The silyl ether group can be substituted under acidic or basic conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Diols: from oxidation.

    Alcohols: from reduction.

    Various substituted products: from substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds.

    Biochemical Research: Used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry

    Polymer Chemistry: Used in the synthesis of polymers with specific functional groups.

    Surface Coatings:

Mechanism of Action

The mechanism of action of acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol involves its interaction with various molecular targets:

    Epoxide Group: Can react with nucleophiles, leading to ring-opening reactions.

    Silyl Ether Group: Can be cleaved under acidic or basic conditions, releasing the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-trimethylsilylpropoxy)propan-1-ol: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.

    Acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-tert-butyldimethylsilylpropoxy)propan-1-ol: Contains a tert-butyldimethylsilyl group.

Uniqueness

    Functional Groups: The combination of an epoxide and a triethylsilyl ether group makes this compound unique.

    Reactivity: The presence of both reactive and protective groups allows for selective reactions and modifications.

Properties

CAS No.

57518-77-1

Molecular Formula

C17H36O6Si

Molecular Weight

364.5 g/mol

IUPAC Name

acetic acid;2-(oxiran-2-ylmethoxy)-3-(3-triethylsilylpropoxy)propan-1-ol

InChI

InChI=1S/C15H32O4Si.C2H4O2/c1-4-20(5-2,6-3)9-7-8-17-11-14(10-16)18-12-15-13-19-15;1-2(3)4/h14-16H,4-13H2,1-3H3;1H3,(H,3,4)

InChI Key

OXWYMOYXOXERER-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCOCC(CO)OCC1CO1.CC(=O)O

Origin of Product

United States

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